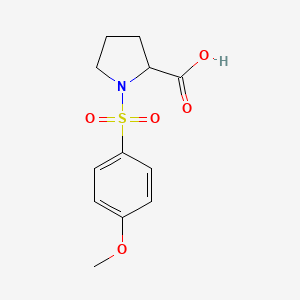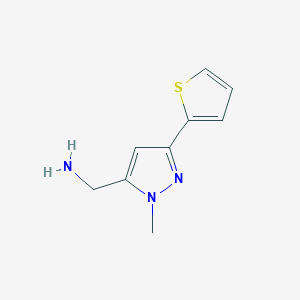
1-(4-Methoxyphenyl)piperidin-4-amine
Vue d'ensemble
Description
1-(4-Methoxyphenyl)piperidin-4-amine is a chemical compound with the CAS Number: 259663-88-2 . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Pharmacological Research
1-(4-Methoxyphenyl)piperidin-4-amine: is extensively studied for its potential pharmacological properties. It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Researchers are exploring its use in developing new treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Antimalarial Agents
This compound has shown promise in the development of antimalarial drugs. Studies have indicated that derivatives of piperidine, including 1-(4-Methoxyphenyl)piperidin-4-amine , exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria . These derivatives are being optimized for better efficacy and reduced resistance.
Anticancer Research
In cancer research, 1-(4-Methoxyphenyl)piperidin-4-amine is being investigated for its potential as an anticancer agent. Its derivatives have been found to inhibit the growth of various cancer cell lines. The compound’s ability to interfere with cell proliferation and induce apoptosis makes it a valuable candidate for developing new anticancer therapies .
Antiviral Applications
The compound is also being explored for its antiviral properties. Researchers are studying its effectiveness against a range of viruses, including those causing influenza and other respiratory infections. The goal is to develop new antiviral drugs that can effectively combat viral infections with minimal side effects .
Neuroprotective Agents
1-(4-Methoxyphenyl)piperidin-4-amine: has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies suggest that it can protect neurons from oxidative stress and other damaging processes, thereby slowing the progression of these diseases .
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of a wide range of organic compounds. This versatility is particularly valuable in the development of new materials and drugs .
Agricultural Chemistry
The compound is also being investigated for its applications in agricultural chemistry. It can be used to synthesize new agrochemicals that protect crops from pests and diseases. Researchers are focusing on developing environmentally friendly pesticides and herbicides that are effective yet safe for the ecosystem .
Material Science
In material science, 1-(4-Methoxyphenyl)piperidin-4-amine is used to develop new polymers and materials with unique properties. These materials can have applications in various industries, including electronics, automotive, and aerospace. The compound’s ability to form stable structures makes it a valuable component in material innovation .
I hope this comprehensive analysis provides a clear understanding of the diverse applications of 1-(4-Methoxyphenyl)piperidin-4-amine. If you have any more questions or need further details on any specific application, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom .
Mode of Action
Piperidine derivatives are generally known for their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of the methoxyphenyl group could potentially influence the compound’s interaction with its targets, but further studies are needed to elucidate this.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes . For instance, they can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Piperidine derivatives are generally known for their good bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, which can result in various cellular effects .
Action Environment
The action of 1-(4-Methoxyphenyl)piperidin-4-amine can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and interaction with its targets . .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPZJOXQGVEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259663-88-2 | |
| Record name | 1-(4-methoxyphenyl)piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)

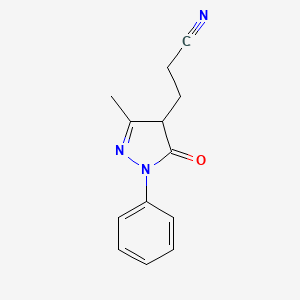
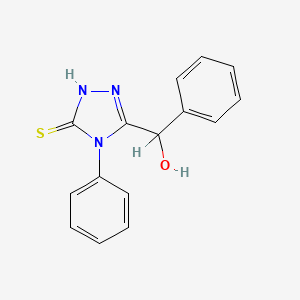
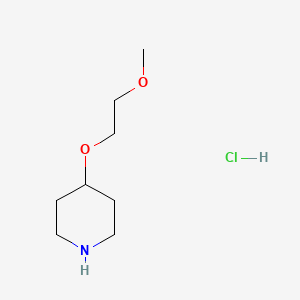

![2-methoxy-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B3022366.png)
